molecular formula C17H16N4O3S B2680980 N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896319-52-1

N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2680980
CAS RN: 896319-52-1
M. Wt: 356.4
InChI Key: JZSUBHXTLAUCES-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Production of β-Lactam Antibiotics

N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and related compounds have been utilized in the synthesis of β-lactam antibiotics. The synthesis process involves the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine with Lewis acid and other reagents, yielding products with good diastereo-selectivity. These intermediates are crucial in the production of β-lactam antibiotics, which are a significant class of antibacterial drugs (Cainelli, Galletti, & Giacomini, 1998).

Herbicidal Activities

Compounds structurally related to N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been synthesized and evaluated for their herbicidal activities. These studies aim to find novel Protox inhibitors, with some compounds showing promising herbicidal activity. Such research is vital for developing new herbicides for agricultural use (Luo, Jiang, Wang, Chen, & Yang, 2008).

Antimicrobial and Anticancer Properties

Research into N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide related compounds has also explored their potential in antimicrobial and anticancer applications. The synthesis of analogs and their evaluation against various bacterial strains and cancer cell lines are part of ongoing research in medicinal chemistry. These compounds may contribute to the development of new therapeutic agents (Hamad et al., 2010).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of novel derivatives, including those structurally related to N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, is a growing field. These studies involve docking against biological targets such as epidermal growth factor receptor (EGFR), investigating toxicity, tumor inhibition, and potential as analgesic and anti-inflammatory agents. Such research is crucial in the early stages of drug discovery (Faheem, 2018).

Antiproliferative Activity in Cancer Research

The synthesis of new analogs and their evaluation for antiproliferative activity against cancer cell lines is another significant application. Research in this area contributes to the development of new cancer therapeutics, with some compounds showing promising results in inhibiting cancer cell growth (Kumar et al., 2019).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-6-7-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSUBHXTLAUCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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